N-[4-(dimethylamino)phenyl]-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-[4-(dimethylamino)phenyl]-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives This compound is known for its unique structural features, which include a chromene core and a dimethylamino phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)phenyl]-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of 4-(dimethylamino)benzaldehyde with 3-acetyl-4-hydroxycoumarin in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature, pressure, and reaction time, leading to higher efficiency and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)phenyl]-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced chromene derivatives.
Substitution: Substituted chromene derivatives.
Scientific Research Applications
N-[4-(dimethylamino)phenyl]-2-oxo-2H-chromene-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)phenyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-[4-(dimethylamino)phenyl]-2-oxo-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:
4-(dimethylamino)phenyldiphenylphosphine: This compound also contains a dimethylamino phenyl group but differs in its phosphine moiety, which imparts different chemical properties and applications.
4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: This compound shares structural similarities but has different biological activities and applications.
The uniqueness of this compound lies in its chromene core, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-20(2)14-9-7-13(8-10-14)19-17(21)15-11-12-5-3-4-6-16(12)23-18(15)22/h3-11H,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZDUTQDCXMEOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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